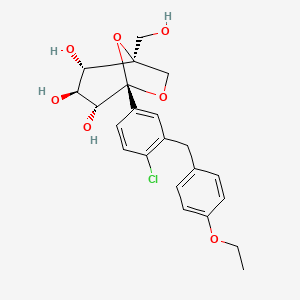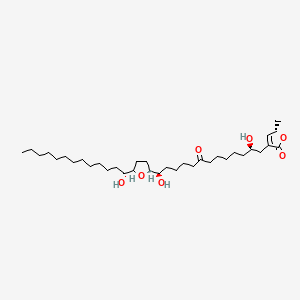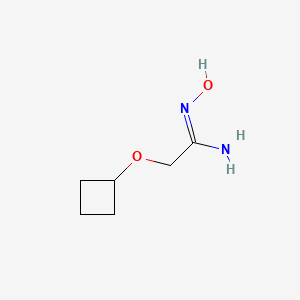
Ertugliflozin
Übersicht
Beschreibung
Ertugliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine. This helps in lowering blood glucose levels in patients with type 2 diabetes .
Wirkmechanismus
Target of Action
Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal convoluted tubules in the kidneys and is responsible for the reabsorption of about 90% of glucose from renal tubules .
Mode of Action
This compound works by blocking the reabsorption of glucose from the glomerulus in the kidneys . By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to the excretion of glucose in the urine . This results in a reduction of blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels . This can help improve glycemic control in patients with type 2 diabetes mellitus .
Result of Action
The primary molecular effect of this compound is the inhibition of SGLT2 , leading to increased urinary glucose excretion . At the cellular level, this results in a decrease in the reabsorption of glucose in the kidneys . Clinically, this compound has been shown to effectively reduce glycated hemoglobin levels and provide extra clinical benefits including body weight and fasting plasma glucose .
Action Environment
Environmental factors such as diet and the presence of other medications can influence the action of this compound. For instance, the administration of this compound with food resulted in no meaningful effect on this compound area under the plasma concentration–time curve (AUC), but decreased peak concentrations (Cmax) by 29% .
Biochemische Analyse
Biochemical Properties
Ertugliflozin interacts with the SGLT2 protein, which is a key player in glucose reabsorption in the kidneys . By inhibiting SGLT2, this compound reduces reabsorption of filtered glucose from the tubular lumen and lowers the renal threshold for glucose . The main enzyme responsible for the major glucuronidation pathway of this compound is the uridine 5’-diphospho-glucuronosyltransferase (UGT) isozyme UGT1A9 (81%), with a lesser contribution from UGT2B4/2B7 (19%), leading to two pharmacologically inactive glucuronide metabolites .
Cellular Effects
This compound has a significant impact on cellular processes, particularly in cells of the renal proximal tubules where SGLT2 proteins are predominantly located . By inhibiting SGLT2, this compound affects cellular glucose uptake, leading to increased urinary glucose excretion and reduced plasma glucose levels . This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that are heavily dependent on glucose for energy .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to SGLT2 proteins in the renal proximal tubules . This binding inhibits the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and decreased blood glucose levels . This mechanism does not involve direct enzyme inhibition or activation, but rather the blocking of a transporter protein .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a rapid onset of action, with peak plasma concentrations occurring at 1 hour (fasted) and 2 hours (fed) post-dose . The terminal phase half-life ranged from 11 to 18 hours and steady-state concentrations were achieved by 6 days after initiating once-daily dosing . Over time, this compound maintains its efficacy in reducing blood glucose levels, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has shown anti-inflammatory effects . The effects of this compound can vary with different dosages, and high doses may lead to adverse effects
Metabolic Pathways
This compound is metabolized mainly by glucuronidation to form two pharmacologically inactive glucuronides . This process is mediated by UGT1A9 and UGT2B7 . About 12% of the drug undergoes CYP-mediated oxidative metabolism . Several metabolites have been found in plasma, feces, and urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with SGLT2 proteins . The inhibition of SGLT2 proteins affects the distribution of glucose within cells, particularly in the renal proximal tubules .
Subcellular Localization
This compound primarily localizes to the renal proximal tubules where SGLT2 proteins are predominantly located . The subcellular localization of this compound is largely determined by the distribution of SGLT2 proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the reaction of a chlorophenyl derivative with an ethoxybenzyl compound in the presence of a base. This is followed by a series of reactions including hydroxylation and cyclization to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Ertugliflozin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the phenyl rings of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Ertugliflozin has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research focuses on its effects on glucose metabolism and renal function.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating type 2 diabetes mellitus.
Industry: Used in the pharmaceutical industry for the development of antidiabetic medications
Vergleich Mit ähnlichen Verbindungen
- Canagliflozin
- Dapagliflozin
- Empagliflozin
Ertugliflozin stands out due to its high efficacy and safety, making it a valuable option for the treatment of type 2 diabetes mellitus.
Eigenschaften
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIACXAZCBVDEE-CUUWFGFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153120 | |
| Record name | PF-04971729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
| Record name | Ertugliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
As part of a normal process, the glucose from the blood is filtered for excretion and reabsorbed in the glomerulus so less than one percent of this glucose is excreted in the urine. The reabsorption is mediated by the sodium-dependent glucose cotransporter (SGLT), mainly the type 2 which is responsible for 90% of the reabsorbed glucose. Ertugliflozin is a small inhibitor of the SGLT2 and its activity increases glucose excretion, reducing hyperglycemia without the requirement of excessive insulin secretion. | |
| Record name | Ertugliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1210344-57-2, 1431329-06-4, 1210344-83-4 | |
| Record name | Ertugliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ertugliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ertugliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04971729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethanol](/img/structure/B3433047.png)



![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3433076.png)


![2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid](/img/structure/B3433108.png)




